molecular formula C19H23FN4O2 B12266021 7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12266021
M. Wt: 358.4 g/mol
InChI Key: BXLDSXFVGLRVMH-UHFFFAOYSA-N
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Description

7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of fluorinated quinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Piperidine and Pyrrolidinone Attachment: The piperidine and pyrrolidinone moieties are introduced through nucleophilic substitution reactions, often using appropriate alkyl halides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidinone moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinazolinones: These compounds share the quinazolinone core and fluorine substitution but differ in other substituents.

    Piperidinylquinazolinones: These compounds have similar piperidine moieties but may lack the fluorine atom or pyrrolidinone group.

Uniqueness

The unique combination of the fluorine atom, piperidine, and pyrrolidinone moieties in 7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

IUPAC Name

7-fluoro-3-[[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C19H23FN4O2/c1-22-7-6-17(19(22)26)23-8-4-13(5-9-23)11-24-12-21-16-10-14(20)2-3-15(16)18(24)25/h2-3,10,12-13,17H,4-9,11H2,1H3

InChI Key

BXLDSXFVGLRVMH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F

Origin of Product

United States

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